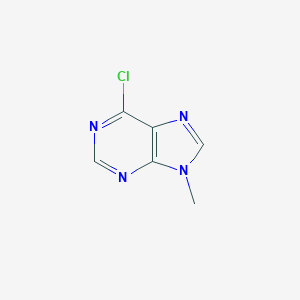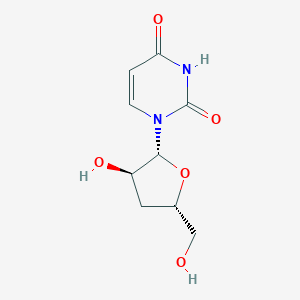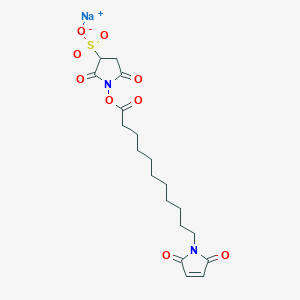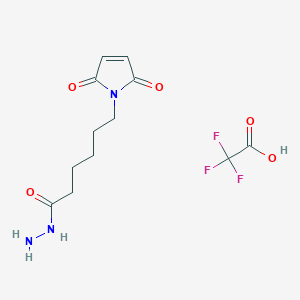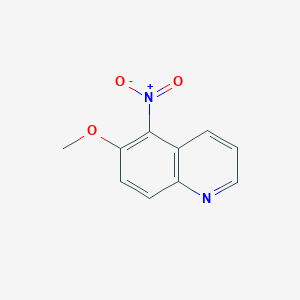
6-Methoxy-5-nitroquinoline
説明
Synthesis Analysis
The synthesis of 6-methoxy-5-nitroquinoline and related compounds involves multiple steps, including cyclization, nitrification, and chlorination processes. One pathway starts with 4-methoxyaniline, undergoing cyclization followed by nitrification and chlorination to produce 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. This compound is a precursor for further chemical modifications leading to the target molecule (Zhao, Lei, & Guo, 2017). Another synthesis approach reported involves the preparation of quinoline derivatives containing methoxy groups, which undergo reactions with dimethylamine solution in alcohol, leading to the formation of aminodehalogenation products and a series of complex quinoline proton sponges (Dyablo et al., 2015).
Molecular Structure Analysis
The molecular and crystal structure of 6-methoxy-5-nitroquinoline has been determined through three-dimensional X-ray analysis. This compound is crystalline, with orthorhombic space group Pca2~. The structure contains a bifurcated hydrogen bond, demonstrating an extraordinarily short C-N distance between the quinoline ring and the nitro group, which is nearly coplanar with the ring. This structural information is crucial for understanding the compound's reactivity and properties (Sax, Desiderato, & Dakin, 1969).
Chemical Reactions and Properties
6-Methoxy-5-nitroquinoline undergoes various chemical reactions, including nucleophilic substitutions, reductions, and complex formation with metals. The presence of methoxy and nitro groups facilitates these reactions, allowing for the synthesis of a wide range of derivatives and complexes. For instance, complex formation reactions with cobalt and nickel have been described, highlighting the compound's potential in analytical chemistry and materials science (Zhao, Xia, & Hu, 1999).
科学的研究の応用
Rajapakse et al. (2013) explored the conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline under hypoxic conditions, highlighting its potential as a fluorescent substrate for detecting and profiling one-electron reductases in cell culture and biopsy samples. This property also allows for detecting hypoxia in tumor models (Rajapakse et al., 2013).
Sánchez et al. (2012) demonstrated the use of aryl Grignard compounds and 6-nitroquinolines to create two families of tetracyclic fused carbazoles, which depend on the functional groups in the heterocyclic ring. This finding has implications in the synthesis of complex organic compounds (Sánchez et al., 2012).
Dyablo et al. (2014, 2015) synthesized 6-methoxy-N2, N2, N4, N4, N5, N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, by reducing tetramethyl-5nitroquinoline. This compound represents a novel addition to the family of quinoline proton sponges (Dyablo et al., 2014), (Dyablo et al., 2015).
O'Neill et al. (1998) reported that the modified Skraup reaction of 5-fluoro-4-methoxy-2-nitroaniline yields a key intermediate, 5-fluoro-6-methoxy-8-nitroquinoline, essential for synthesizing 5-fluoroprimaquine, an antimalarial drug (O'Neill et al., 1998).
Sax et al. (1969) studied the crystal structure of 6-methoxy-8-nitro-5(1H)-quinolone, revealing a bifurcated hydrogen bond and no tautomeric conversion, contributing to the understanding of the structural properties of such compounds (Sax et al., 1969).
Couch et al. (2008) synthesized 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems for reductive activation, indicating their potential in developing fluorescent model drugs (Couch et al., 2008).
Köprülü et al. (2018) found that 6Bromo-5nitroquinoline demonstrates significant antiproliferative and apoptotic activity against cancer cells, suggesting its potential in anticancer drug development (Köprülü et al., 2018).
Roberts et al. (1996) demonstrated a method for synthesizing marine alkaloids from a quinoline, including batzelline C and isobatzelline C, highlighting applications in pharmaceutical research (Roberts et al., 1996).
Mosher et al. (2003) described 6-Methoxy-8-nitroquinoline as a versatile heterocyclic compound leading to a range of products, including 6-ethoxy-8-nitroquinoline and 6-chloro-8-nitroquinoline (Mosher et al., 2003).
Massoud et al. (2013) investigated the antimicrobial activities of Ag(I) quinoline compounds, showing promise for their use in antimicrobial coatings (Massoud et al., 2013).
特性
IUPAC Name |
6-methoxy-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-5-4-8-7(3-2-6-11-8)10(9)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJDGHWDTDEBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288371 | |
| Record name | 6-Methoxy-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-nitroquinoline | |
CAS RN |
6623-91-2 | |
| Record name | 6-Methoxy-5-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 55494 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




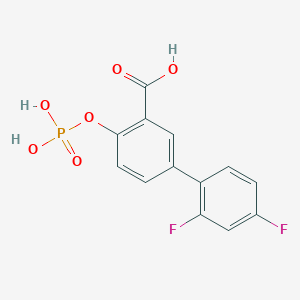
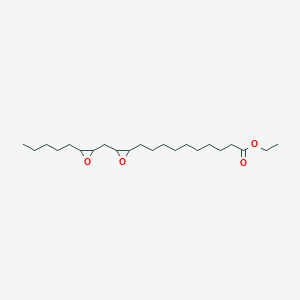
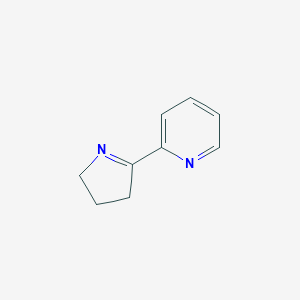
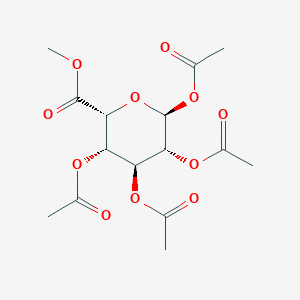

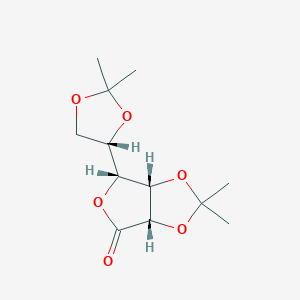
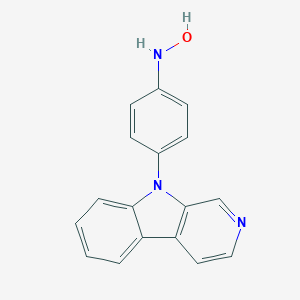
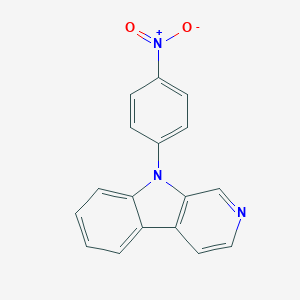
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)
